Methyl 3-[(2,6,8-trimethylquinolin-4-yl)amino]benzoate;hydrochloride
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Overview
Description
Methyl 3-[(2,6,8-trimethylquinolin-4-yl)amino]benzoate;hydrochloride is a chemical compound with a complex structure that includes a quinoline moiety and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(2,6,8-trimethylquinolin-4-yl)amino]benzoate;hydrochloride typically involves multiple steps, starting with the preparation of the quinoline derivative. The quinoline moiety can be synthesized through a series of reactions, including Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts. The resulting quinoline derivative is then reacted with methyl 3-aminobenzoate under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2,6,8-trimethylquinolin-4-yl)amino]benzoate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the quinoline ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[(2,6,8-trimethylquinolin-4-yl)amino]benzoate;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-[(2,6,8-trimethylquinolin-4-yl)amino]benzoate;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, affecting transcription and replication processes. Additionally, the compound may inhibit specific enzymes involved in metabolic pathways, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(2,6,8-trimethylquinolin-4-yl)amino]benzoate;hydrochloride
- Methyl 3-[(2,6,8-dimethylquinolin-4-yl)amino]benzoate;hydrochloride
Uniqueness
Methyl 3-[(2,6,8-trimethylquinolin-4-yl)amino]benzoate;hydrochloride is unique due to its specific substitution pattern on the quinoline ring, which can influence its chemical reactivity and biological activity. The presence of the trimethyl groups can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
methyl 3-[(2,6,8-trimethylquinolin-4-yl)amino]benzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2.ClH/c1-12-8-13(2)19-17(9-12)18(10-14(3)21-19)22-16-7-5-6-15(11-16)20(23)24-4;/h5-11H,1-4H3,(H,21,22);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJZVNVUBHABIFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C)NC3=CC=CC(=C3)C(=O)OC)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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